molecular formula C14H18FNO3 B14771206 benzyl (4S)-3-fluoro-4-hydroxy-4-methylpiperidine-1-carboxylate

benzyl (4S)-3-fluoro-4-hydroxy-4-methylpiperidine-1-carboxylate

Cat. No.: B14771206
M. Wt: 267.30 g/mol
InChI Key: SNHPCHKVLAYMAK-PYMCNQPYSA-N
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Description

Benzyl (4S)-3-fluoro-4-hydroxy-4-methylpiperidine-1-carboxylate is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a benzyl group, a fluorine atom, a hydroxyl group, and a carboxylate ester linked to a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl (4S)-3-fluoro-4-hydroxy-4-methylpiperidine-1-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the piperidine ring, followed by the introduction of the fluorine and hydroxyl groups. The final step involves the esterification of the piperidine derivative with benzyl alcohol.

    Formation of Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors such as amino alcohols or amino acids.

    Introduction of Fluorine and Hydroxyl Groups: Fluorination can be achieved using reagents like diethylaminosulfur trifluoride (DAST) or Selectfluor. Hydroxylation can be performed using oxidizing agents such as osmium tetroxide or hydrogen peroxide.

    Esterification: The final esterification step involves reacting the piperidine derivative with benzyl alcohol in the presence of a catalyst like sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles are often employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

Benzyl (4S)-3-fluoro-4-hydroxy-4-methylpiperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or pyridinium chlorochromate.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid, pyridinium chlorochromate in dichloromethane.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in polar aprotic solvents such as dimethylformamide or acetonitrile.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary alcohols.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Benzyl (4S)-3-fluoro-4-hydroxy-4-methylpiperidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of benzyl (4S)-3-fluoro-4-hydroxy-4-methylpiperidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the fluorine atom can enhance binding affinity and selectivity, while the hydroxyl group can participate in hydrogen bonding interactions.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl (4S)-3-fluoro-4-hydroxy-4-ethylpiperidine-1-carboxylate
  • Benzyl (4S)-3-chloro-4-hydroxy-4-methylpiperidine-1-carboxylate
  • Benzyl (4S)-3-fluoro-4-hydroxy-4-methylpiperidine-1-sulfonate

Uniqueness

Benzyl (4S)-3-fluoro-4-hydroxy-4-methylpiperidine-1-carboxylate is unique due to the specific combination of functional groups that confer distinct chemical and biological properties. The presence of the fluorine atom enhances its metabolic stability and lipophilicity, making it a valuable compound in drug design and development.

Properties

Molecular Formula

C14H18FNO3

Molecular Weight

267.30 g/mol

IUPAC Name

benzyl (4S)-3-fluoro-4-hydroxy-4-methylpiperidine-1-carboxylate

InChI

InChI=1S/C14H18FNO3/c1-14(18)7-8-16(9-12(14)15)13(17)19-10-11-5-3-2-4-6-11/h2-6,12,18H,7-10H2,1H3/t12?,14-/m0/s1

InChI Key

SNHPCHKVLAYMAK-PYMCNQPYSA-N

Isomeric SMILES

C[C@@]1(CCN(CC1F)C(=O)OCC2=CC=CC=C2)O

Canonical SMILES

CC1(CCN(CC1F)C(=O)OCC2=CC=CC=C2)O

Origin of Product

United States

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